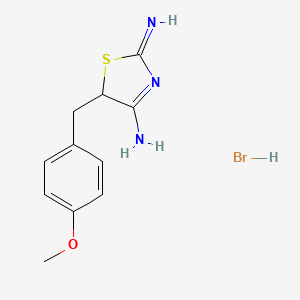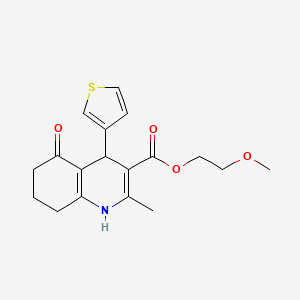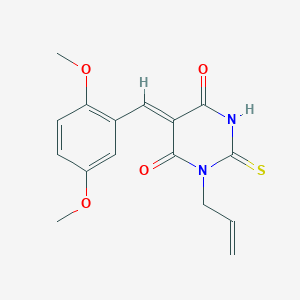
N,N'-1,3-propanediylbis(4-fluorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,3-propanediylbis(4-fluorobenzamide), commonly known as FPBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the bisamide family, which consists of two amide groups connected by a carbon chain. FPBA is a white crystalline solid with a molecular weight of 373.37 g/mol and a melting point of 168-171°C.
Mecanismo De Acción
The mechanism of action of FPBA is not fully understood. However, it is believed that this compound reacts with the amino group of proteins and peptides to form stable amide bonds. This reaction can alter the structure and function of proteins and peptides, leading to changes in their biological activity.
Biochemical and Physiological Effects
FPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that FPBA can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPBA in lab experiments is its ability to selectively react with amino groups of proteins and peptides. This property makes it an excellent derivatizing agent for the determination of amino acids and peptides by HPLC. However, one of the limitations of using FPBA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of FPBA. One potential application of this compound is in the development of new drugs for the treatment of various diseases. FPBA has been shown to have antifungal and antibacterial activity, which could be exploited for the development of new antibiotics. Additionally, the ability of FPBA to selectively react with amino groups of proteins and peptides could be used for the development of new drugs that target specific proteins or peptides.
Another future direction for the study of FPBA is in the field of materials science. This compound has been shown to have unique properties, such as its ability to form stable amide bonds with amino groups. These properties could be exploited for the development of new materials with unique properties, such as self-healing materials.
In conclusion, N,N'-1,3-propanediylbis(4-fluorobenzamide) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential applications in various scientific fields, including analytical chemistry, drug development, and materials science. Further research is needed to fully understand the mechanism of action of FPBA and to explore its potential applications in these fields.
Métodos De Síntesis
FPBA can be synthesized through a simple two-step process. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The second step involves the reaction of 1,3-diaminopropane with 4-fluorobenzoyl chloride to form FPBA. The overall yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
FPBA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of FPBA is in the field of analytical chemistry. FPBA has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography (HPLC). This compound reacts with the amino group of amino acids and peptides to form a stable amide bond, which enhances their detectability by HPLC.
Propiedades
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-2-12(3-7-14)16(22)20-10-1-11-21-17(23)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDXKLSFXNFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)
![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)

![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)